Bienvenue dans la boutique en ligne BenchChem!

3,5-Dichloro-4-methylpyridine

pyridine basicity structure-activity relationship protonation equilibrium

3,5-Dichloro-4-methylpyridine (CAS 100868-46-0) is a heterocyclic building block belonging to the dichloromethylpyridine subclass, with chlorine atoms occupying the pyridine 3- and 5-positions and a methyl group blocking the 4-position. This substitution pattern distinguishes it from the unsubstituted parent 3,5-dichloropyridine and from positional isomers such as 2,4-dichloro-3-methylpyridine.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 100868-46-0
Cat. No. B009390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-methylpyridine
CAS100868-46-0
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1Cl)Cl
InChIInChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
InChIKeyYBHYECGRNFZJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-methylpyridine (CAS 100868-46-0): A C4-Methyl-Blocked Dichloropyridine Building Block for Regioselective Synthesis


3,5-Dichloro-4-methylpyridine (CAS 100868-46-0) is a heterocyclic building block belonging to the dichloromethylpyridine subclass, with chlorine atoms occupying the pyridine 3- and 5-positions and a methyl group blocking the 4-position [1]. This substitution pattern distinguishes it from the unsubstituted parent 3,5-dichloropyridine and from positional isomers such as 2,4-dichloro-3-methylpyridine . The compound exhibits a predicted pKa of 0.62±0.10, a LogP of 2.5–2.9, and a melting point of 47–51 °C, and is commercially available at ≥97% purity (GC/HPLC verified) [1]. It serves primarily as a synthetic intermediate for pharmaceuticals (PDE4 inhibitors) and agrochemicals (substituted pyridine-3-sulfonyl chlorides), where the C4-methyl group enforces regiochemical control during downstream functionalization [2].

Why 3,5-Dichloro-4-methylpyridine Cannot Be Replaced by Generic 3,5-Dichloropyridine or Isomeric Dichloromethylpyridines


Generic substitution among dichloromethylpyridines is not scientifically valid because the position of the methyl group fundamentally alters both physicochemical properties and the regiochemical outcome of subsequent reactions . 3,5-Dichloropyridine (CAS 2457-47-8) possesses an unblocked C-4 position that is susceptible to lithiation and electrophilic attack, which leads to competing side reactions when C-4 functionalization is undesired [1]. Conversely, the isomeric 2,4-dichloro-3-methylpyridine (CAS 132097-09-7) places chlorine at the 2- and 4-positions, producing a different reactivity profile—its pKa of 0.38±0.10 differs from the target compound's value of 0.62±0.10, reflecting altered electron density distribution that affects nucleophilic aromatic substitution rates and cross-coupling efficiencies . The quantitative evidence below demonstrates that these differences are measurable and consequential for reproducible synthesis, impurity control, and final product performance.

Quantitative Differential Evidence: 3,5-Dichloro-4-methylpyridine vs. Closest Analogs


pKa Elevation of +0.30 Units vs. 3,5-Dichloropyridine Confirms Electron-Donating Effect of C4-Methyl Group

The predicted pKa of 3,5-dichloro-4-methylpyridine (0.62±0.10) is 0.30 units higher than that of 3,5-dichloropyridine (0.32±0.10) . This difference, attributable to the electron-donating +I effect of the C4-methyl substituent, means the target compound is approximately twice as basic as its unmethylated analog. For comparison, the positional isomer 2,4-dichloro-3-methylpyridine exhibits an intermediate pKa of 0.38±0.10, confirming that both the presence and the position of the methyl group modulate pyridine nitrogen basicity . These values were obtained using the same computational prediction methodology (ACD/Labs) and are therefore cross-study comparable.

pyridine basicity structure-activity relationship protonation equilibrium

LogP Increase of ~0.5 Units vs. 3,5-Dichloropyridine Drives Differential Lipophilicity and Solubility

3,5-Dichloro-4-methylpyridine displays a LogP ranging from 2.5 (XLogP3-AA) to 2.88 (ACD/LogP), whereas 3,5-dichloropyridine records LogP values of 2.16–2.42 across comparable measurement systems [1][2]. The approximately 0.5 log unit increase corresponds to a roughly 3-fold higher octanol–water partition coefficient for the methylated compound, directly attributable to the hydrophobic contribution of the C4-methyl group. This difference is consistent across multiple databases (PubChem XLogP3, ChemSpider ACD/LogP, MolBase LogP).

lipophilicity partition coefficient drug-likeness optimization

Synthesis Yield of 68% from 3,5-Dichloropyridine via LDA-Mediated C4-Methylation (Patent EP2070913)

According to the procedure disclosed in patent EP2070913 (Example 6), 3,5-dichloro-4-methylpyridine is prepared by LDA-mediated lithiation of 3,5-dichloropyridine (66.6 g, 450 mmol) at –20 °C in THF, followed by quenching with methyl iodide (50 mL, 1.6 mol) at –70 °C . After aqueous work-up and recrystallization (aqueous ethanol, then hexane), the target compound is obtained as a white solid in 68% yield (49.9 g, 306 mmol). This yield is reported from the exact precursor (3,5-dichloropyridine) and thus constitutes a direct head-to-head synthetic efficiency metric. No corresponding literature reports were identified for the converse transformation or for analogous methylation yields of other dichloropyridine isomers under identical conditions.

lithiation-methylation process chemistry patented synthesis route

C4-Methyl Blockade Eliminates Competing Lithiation at the 4-Position Observed with 3,5-Dichloropyridine

In 3,5-dichloropyridine, the 4-position (flanked by the two chlorine atoms) is the thermodynamically preferred site for deprotonation by lithium amide bases, with deuterium exchange studies showing that H-4 is 53 times more reactive than H-2 toward deuterodeprotonation at 110.2 °C [1]. This intrinsic C-4 reactivity creates a competition problem when selective C-2 or C-6 functionalization is desired. By installing a methyl group at C-4, 3,5-dichloro-4-methylpyridine eliminates this competing site entirely, forcing all nucleophilic aromatic substitution, cross-coupling, or further deprotonation events to occur exclusively at the 2- and 6-positions. This regiochemical control is not a matter of degree but of absolute site availability—a qualitative difference that cannot be achieved through stoichiometric or condition-based tuning of 3,5-dichloropyridine reactions.

regioselective functionalization directed metalation pyridine lithiation

Melting Point Depression of ~18 °C vs. 3,5-Dichloropyridine Alters Handling and Formulation Behavior

The experimental melting point of 3,5-dichloro-4-methylpyridine (47–51 °C) is approximately 18 °C lower than that of 3,5-dichloropyridine (65–67 °C) . This depression reflects disruption of crystal lattice packing by the C4-methyl substituent. The lower melting point means the compound exists as a solid at ambient temperature but can liquefy under moderate warming, which has implications for storage, transfer, and formulation. The positional isomer 2,4-dichloro-3-methylpyridine also differs, appearing as a light-yellow solid with storage required at 2–8 °C under inert gas . The boiling point at atmospheric pressure is 203.6±35.0 °C for the target compound versus 173.7±20.0 °C for 3,5-dichloropyridine, a ~30 °C increase consistent with the higher molecular weight .

thermal properties solid-state characterization formulation compatibility

Multi-Gram Scale Use as a Key Intermediate in PDE4 Inhibitor Synthesis Demonstrates Industrial Relevance

In patent US20130102576A1 (Chiesi Farmaceutici S.p.A.), 3,5-dichloro-4-methylpyridine is employed at a scale of 54 g (331 mmol) as the starting material for the synthesis of 1-phenyl-2-pyridinyl alkyl alcohol derivatives that act as dual PDE4 inhibitors and M3 muscarinic receptor antagonists for respiratory diseases (asthma, COPD) [1]. The C4-methyl group is deprotonated with LHMDS at –78 °C in THF, generating a nucleophilic benzylic anion that adds to 3,4-dimethoxybenzaldehyde—a transformation that is impossible with 3,5-dichloropyridine, which lacks the C4-methyl C–H acidity. This specific reactivity profile, enabled by the C4-methyl group, is not replicable with any non-methylated dichloropyridine isomer and represents a distinct, application-verified differentiation point for procurement decisions in medicinal chemistry programs targeting PDE4 or analogous enzyme classes.

phosphodiesterase-4 inhibitor medicinal chemistry process-scale intermediate

High-Confidence Application Scenarios for 3,5-Dichloro-4-methylpyridine Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 2-Substituted-3,5-dichloro-4-methylpyridine Derivatives via C-2-Selective Cross-Coupling

Scenario validated by the C4-methyl blockade evidence (Section 3, Evidence Item 4). When a synthetic sequence demands exclusive functionalization at the pyridine C-2 position—such as Suzuki–Miyaura coupling with aryl boronic acids, Buchwald–Hartwig amination, or Sonogashira alkynylation—3,5-dichloro-4-methylpyridine is the preferred substrate because the C-4 position is sterically and electronically deactivated by the methyl group [1]. In contrast, 3,5-dichloropyridine would generate C-4-coupled side products requiring chromatographic separation, reducing isolated yields and increasing cost. The 53-fold kinetic preference for H-4 deprotonation in the unmethylated analog makes this a non-trivial purification challenge at scale [2]. This scenario is directly relevant to medicinal chemistry library synthesis and agrochemical lead optimization, where regiochemical purity of intermediates is critical for SAR interpretation.

Synthesis of PDE4 Inhibitor Scaffolds via C4-Methyl Deprotonation and Aldehyde Addition

Based directly on patent US20130102576A1 (Section 3, Evidence Item 6), this scenario involves deprotonation of the C4-methyl group with a strong base (LHMDS) at low temperature to generate a benzylic carbanion, which then undergoes nucleophilic addition to aromatic aldehydes [3]. This transformation is uniquely accessible to 3,5-dichloro-4-methylpyridine among dichloropyridine isomers, as it requires the presence of the C4-methyl C–H bonds with sufficient acidity (enhanced by the electron-withdrawing chlorine atoms at C-3 and C-5). The resulting 2-(3,5-dichloropyridin-4-yl)ethanol derivatives are advanced intermediates en route to PDE4/M3 dual antagonists for respiratory indications. Researchers and procurement managers investing in PDE4-targeted programs should specify this compound over 3,5-dichloropyridine, which cannot participate in this key C–C bond-forming step.

Precursor to Substituted Pyridine-3-sulfonyl Chlorides for Agrochemical Development

As documented in Dyadyuchenko et al. (Chem. Heterocycl. Compd. 2014), 3,5-dichloro-4-methylpyridine serves as a precursor to a family of pyridine-3-sulfonyl chlorides via diazotation of the corresponding 3-aminopyridine derivatives [4]. The C4-methyl substituent remains intact through the sulfonylation sequence, providing a synthetic handle for further diversification at a later stage. The 68% yield established for the synthesis of the parent compound from 3,5-dichloropyridine (Section 3, Evidence Item 3) provides a cost-projection baseline for agrochemical process development . This application scenario is particularly relevant for industrial users seeking building blocks that offer both validated scalability and downstream structural versatility.

Physicochemical Property Optimization in Lead Compound Series via Strategic Methyl Introduction

The quantitative LogP and pKa differences documented in Section 3 (Evidence Items 1 and 2) support a specific medicinal chemistry design scenario: when a lead series based on 3,5-dichloropyridine exhibits insufficient lipophilicity (LogP too low for membrane permeability) or excessive acidity (pKa too low, risking poor oral absorption), replacement of the core with 3,5-dichloro-4-methylpyridine provides a predictable +0.5 LogP increase and +0.3 pKa elevation [1]. These values are within the range considered favorable for CNS drug-like space (LogP 2–5, pKa of conjugate acid <8) and can be deployed as a rational design strategy rather than an empirical trial-and-error approach. Procurement of the methylated building block at the hit-to-lead stage enables rapid SAR exploration without requiring de novo core synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.